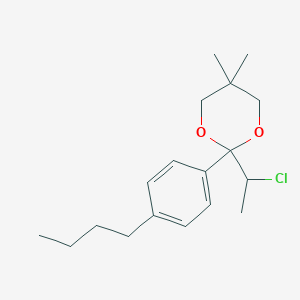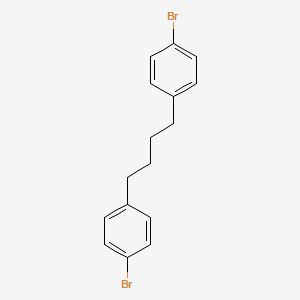
1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It consists of a butane-1,4-diyl linker connecting two 4-bromobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(Butane-1,4-diyl)bis(benzene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 1,1’-(Butane-1,4-diyl)bis(4-hydroxybenzene), 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene), and 1,1’-(Butane-1,4-diyl)bis(4-thiolbenzene).
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 1,1’-(Butane-1,4-diyl)bis(benzene).
科学的研究の応用
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
作用機序
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new covalent bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(benzene): Lacks the bromine atoms and has different reactivity and applications.
1,1’-(Butane-1,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,1’-(Butane-1,4-diyl)bis(4-fluorobenzene):
The uniqueness of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
89761-06-8 |
|---|---|
分子式 |
C16H16Br2 |
分子量 |
368.11 g/mol |
IUPAC名 |
1-bromo-4-[4-(4-bromophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |
InChIキー |
LKOXIIJYININIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


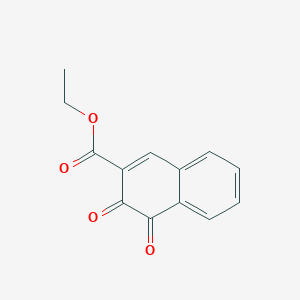
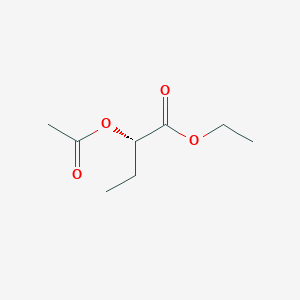
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)
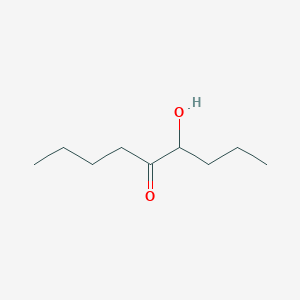
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
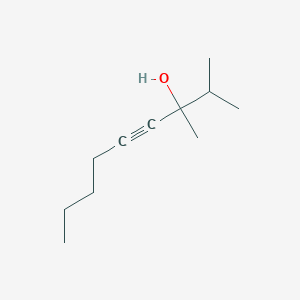
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)

